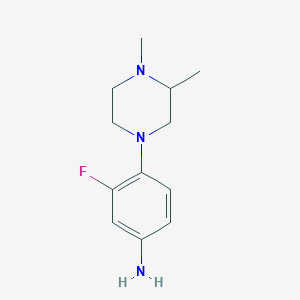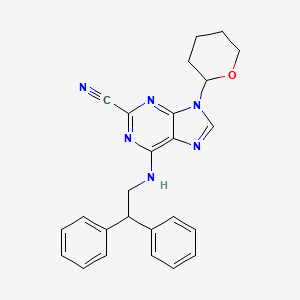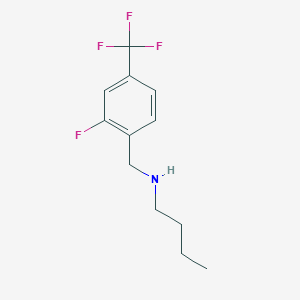
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline
概要
説明
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline is a chemical compound that features a piperazine ring substituted with an amino group and a fluorine atom on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline typically involves the reaction of 4-amino-2-fluorobenzonitrile with 1,2-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications .
科学的研究の応用
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline involves its interaction with molecular targets in cells. The compound can bind to DNA, RNA, and proteins, leading to the inhibition of cellular processes. This interaction is facilitated by the presence of the amino and fluorine groups, which enhance the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester
- 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester
- 3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H18FN3 |
|---|---|
分子量 |
223.29 g/mol |
IUPAC名 |
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline |
InChI |
InChI=1S/C12H18FN3/c1-9-8-16(6-5-15(9)2)12-4-3-10(14)7-11(12)13/h3-4,7,9H,5-6,8,14H2,1-2H3 |
InChIキー |
YLNNSNXHIZHSBJ-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1C)C2=C(C=C(C=C2)N)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]-](/img/structure/B8716265.png)
![2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B8716271.png)


![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B8716281.png)
![Tert-butyl 4-[(4-acetylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8716282.png)



![Trichloro[3-(thiophen-2-YL)propyl]silane](/img/structure/B8716325.png)


